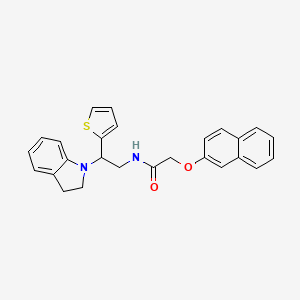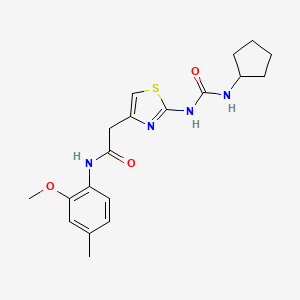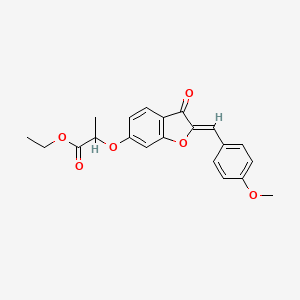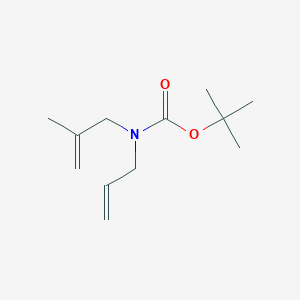
Tert-butyl allyl(2-methylallyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl allyl(2-methylallyl)carbamate , also known by its systematic name carbamic acid tert-butyl (2-methylprop-2-en-1-yl) ester , is a chemical compound with the molecular formula C10H19NO2 . It falls within the class of carbamates and is characterized by its tert-butyl group, allyl group, and 2-methylallyl moiety. The compound is typically found as a white to off-white powder or crystalline substance .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Atmospheric CO2 Fixation
Tert-butyl allyl(2-methylallyl)carbamate has been utilized in the cyclizative fixation of atmospheric CO2. This process involves unsaturated amines, such as allyl and propargyl amines, reacting under mild conditions with tert-butyl hypoiodite (t-BuOI) to efficiently produce cyclic carbamates with an iodomethyl group. This represents an innovative approach to CO2 utilization in organic synthesis (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).
Synthesis of Thienopyrroles
Research has shown the use of tert-butyl 2-allyl- and N-allyl-3-thienylcarbamates as substrates in the preparation of thieno[3,2-b]pyrroles and dihydrothieno[3,2-b]pyrroles. This involves Pd-catalyzed cyclization and a radical route leading to the formation of these compounds, which are significant in organic and medicinal chemistry (Brugier, Outurquin, & Paulmier, 2001).
Synthesis of Polymerisable Antioxidants
Tert-butyl allyl(2-methylallyl)carbamate has been used in the synthesis of monomeric antioxidants containing hindered phenol. These antioxidants demonstrate stabilizing effects against thermal oxidation and can copolymerize with vinyl monomers, suggesting potential applications in polymer science (Pan, Liu, & Lau, 1998).
Deprotection and Acylation in Polyamide Synthesis
The compound plays a role in the synthesis of penta-N-protected polyamide, a derivative of thermopentamine. It involves selective deprotection and acylation processes, highlighting its utility in complex organic synthesis and potentially in the development of novel materials (Pak & Hesse, 1998).
Gas-Phase Elimination Kinetics Study
Studies on gas-phase elimination kinetics of tert-butyl esters, including tert-butyl allyl(2-methylallyl)carbamate, have provided insights into reaction mechanisms and kinetics. This research is crucial for understanding the behavior of these compounds under different conditions, relevant in both organic chemistry and materials science (Mora, Tosta, Dominguez, Herize, Barroso, Córdova, & Chuchani, 2007).
Allylic Oxidations with Dirhodium Caprolactamate
The compound has been involved in studies of allylic oxidations catalyzed by dirhodium caprolactamate. These reactions are significant for the selective production of certain organic compounds and have implications in organic synthesis (McLaughlin, Choi, Wang, Chiou, & Doyle, 2009).
Propriétés
IUPAC Name |
tert-butyl N-(2-methylprop-2-enyl)-N-prop-2-enylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-7-8-13(9-10(2)3)11(14)15-12(4,5)6/h7H,1-2,8-9H2,3-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPUTWQQDXHDEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN(CC=C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-Chloro-2-(4-fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2594388.png)

![5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-methyl-2-nitrobenzamide](/img/structure/B2594393.png)

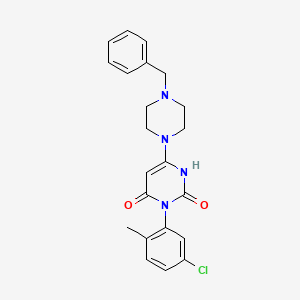
![2-(ethylthio)-N-(2-fluorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2594401.png)
![[4-[(E)-2-cyano-3-oxo-3-(2,4,6-trimethylanilino)prop-1-enyl]-2-ethoxyphenyl] benzoate](/img/structure/B2594403.png)
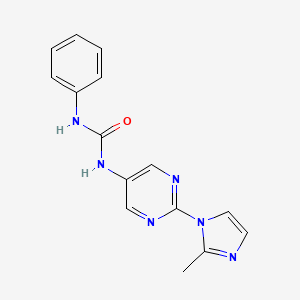
![Methyl 2-amino-2-[3-(4-chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2594405.png)
![4-Butoxy-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2594406.png)
